Lewisite l-1 E-isomer
Overview
Description
Lewisite l-1 E-isomer, also known as (E)-2-chlorovinyldichloroarsine, is an organoarsenic compound. It was initially developed as a chemical warfare agent due to its blistering properties. The compound is a colorless to brown liquid with a distinctive odor similar to geraniums .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lewisite l-1 E-isomer is synthesized by the reaction of arsenic trichloride with acetylene in the presence of aluminum chloride as a catalyst . The reaction proceeds as follows:
AsCl3+C2H2→ClCH=CHAsCl2
Industrial Production Methods: Industrial production of Lewisite involves the same synthetic route but on a larger scale. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The process also produces small quantities of bis-(2-chlorovinyl) chloroarsine (Lewisite-2) and tris-(2-chlorovinyl)-arsine (Lewisite-3), which can be minimized or eliminated by vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: Lewisite l-1 E-isomer undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and chlorovinylarsenous oxide.
Oxidation: Can be oxidized to form arsenic trioxide.
Reduction: Reduced by reducing agents to form arsenic trichloride.
Common Reagents and Conditions:
Hydrolysis: Water, accelerated in alkaline solutions.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or metals.
Major Products Formed:
Hydrolysis: Hydrochloric acid and chlorovinylarsenous oxide.
Oxidation: Arsenic trioxide.
Reduction: Arsenic trichloride
Scientific Research Applications
Chemistry: Used as a model compound for studying the behavior of organoarsenic compounds.
Biology: Investigated for its effects on biological systems, including its mechanism of action as a blistering agent.
Medicine: Research on antidotes and treatments for exposure to Lewisite.
Industry: Limited industrial applications due to its toxicity, but studied for potential use in chemical synthesis
Mechanism of Action
Lewisite l-1 E-isomer acts as a suicide inhibitor of the E3 component of pyruvate dehydrogenase. This enzyme is crucial for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid cycle to produce ATP. By inhibiting this enzyme, Lewisite disrupts cellular respiration and energy production .
Comparison with Similar Compounds
- Lewisite-2 (bis-(2-chlorovinyl) chloroarsine)
- Lewisite-3 (tris-(2-chlorovinyl)-arsine)
- Sulfur Mustard (bis(2-chloroethyl) sulfide)
Comparison:
- Lewisite-2 and Lewisite-3: These compounds are structurally similar to Lewisite l-1 E-isomer but contain additional chlorovinyl groups. They exhibit similar blistering properties but differ in their stability and reactivity.
- Sulfur Mustard: Unlike Lewisite, sulfur mustard is a sulfur-based blistering agent. It is less toxic than Lewisite but still highly effective as a chemical warfare agent .
This compound stands out due to its unique arsenic-based structure and its potent inhibitory effects on cellular respiration.
Properties
IUPAC Name |
dichloro-[(E)-2-chloroethenyl]arsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2AsCl3/c4-2-1-3(5)6/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLTQKNOXNBNY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[As](Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[As](Cl)Cl)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCHCHAsCl2, C2H2AsCl3 | |
Record name | LEWISITE | |
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DSSTOX Substance ID |
DTXSID3060245, DTXSID301259287 | |
Record name | Lewisite | |
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Record name | Arsonous dichloride, [(1E)-2-chloroethenyl]- | |
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Molecular Weight |
207.31 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
When pure, a colorless oily liquid solidifying at -13 °C. Impurities cause colors ranging from brown to violet. Faint odor of geranium. Irritating to the eyes and mucous membranes at concentrations below the threshold of odor. Very toxic; used as a war gas. Produces severe vesication (blistering) even through rubber (Merck); absorbed through the skin to produce seven systemic effects. Antidote: dimercaprol (British Anti-Lewisite). Prolonged exposure of container to fire or intense heat may result in violent rupturing and rocketing of container., Pure: Colorless odorless liquid; Impure: Brown with an odor like geraniums; [U.S. Army ECBC MSDS] | |
Record name | LEWISITE | |
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Record name | Lewisite | |
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Boiling Point |
374 °F at 760 mmHg decomposes (EPA, 1998), 190 °C at 760 mm Hg (decomposes); 93 °C at 26 mm Hg; 76-77 °C at 12.5 mm Hg, Boiling point (at 760 mm Hg) = 169.8 °C /cis-isomer/, Boiling point (at 760 mm Hg) = 196.6 °C /trans-isomer/ | |
Record name | LEWISITE | |
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Flash Point |
None (EPA, 1998) | |
Record name | LEWISITE | |
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Solubility |
Greater than 10% in ethyl ether; greater than 10% in ethanol, Sol in ordinary organic solvents; insol in dilute mineral acids, In water, 500 mg/L, temp not reported | |
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Density |
1.888 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.888 at 20 °C/4 °C | |
Record name | LEWISITE | |
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Vapor Density |
7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air=1) | |
Record name | LEWISITE | |
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Vapor Pressure |
0.395 mmHg at 68 °F (EPA, 1998), 0.58 [mmHg], Vapor pressure= 0.4 mm Hg at 25 °C /trans-isomer/, Vapor pressure= 1.562 mm Hg at 25 °C /cis-isomer/, 0.58 mm Hg at 25 °C | |
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Mechanism of Action |
Arsenic ... binds to a wide range of compounds, including macromolecules such as proteins, which contain sulfhydryl groups. Many of the effects of lewisite are thought to be due to binding to lipoic acid, a dithiol eight-carbon component of the pyruvate dehydrogenase complex. The pyruvate dehydrogenase complex in mammals catalyzes the oxidative decarboxylation of pyruvate to acetyl coenzyme A. Binding of lewisite to lipoic acid prevents formation of acetyl coenzyme A from pyruvate and as pyruvate is a metabolite of glucose, inhibition of pyruvate decarboxylase prevents entry of glucose metabolites into the tricarboxylic acid cycle., The toxicological effects of lewisite are ultimately due to its interaction with thiol groups of biologically active proteins such as enzymes. The interaction with sulfhydryl groups of enzymes may result in inhibition of enzyme function by the formation of stable cyclic structures with arsenic (As+3) as a result of the reaction of the arsenic with the sulfhydryl groups of organic compounds such as those occurring in dihydrolipoic acid and in reduced keratin. Dihydrolipoic acid is a dithiol cofactor active in several important enzyme systems (required for cellular respiration) including alphaketoacid oxidases such as pyruvate oxidase, 2- oxoglutarate oxidase, and aldehyde dehydrogenase. Lewisite combines with the dihydrolipoic acid to form stable six-member ring structures (cyclic thioarsenite complexes), thereby inactivating the enzymes. Overall, the end result of these interactions and the ultimate mechanism of lewisite toxicity appear to be energy depletion which, in turn, results in cell death. Organochloroarsines, of which lewisite is an example, are also potent alkylating agents; this feature suggests carcinogenic potential., Lewisite is an organic arsenical war gas which is a vesicant with attendant toxicities due to its ability to combine with thiol groups which are essential for activity of a variety of enzymes., The aim of this study was to provide information about the degradative processes that occur in major connective tissue components in skin following exposure of large white pigs to Lewisite vapor. Of particular interest were alterations in glycoproteins, which are known to mediate dermo-epidermal attachment (laminin and type IV collagen) and the main collagen found in the dermis (type III collagen). The immunostaining of transfer blots from skin extracts run on sodium dodecyl sulphate polyacrylamide gel electrophoresis gels revealed no evidence of cross-linking of laminin or of type III or IV collagen. However, there was evidence of a very considerable degradation of laminin and, to a lesser extent, of type IV collagen. Type III collagen did not appear to be degraded in skin exposed to Lewisite. These degradative processes appeared to be more severe than found in previous studies in Yucatan mini-pigs percutaneously exposed to sulfur mustard, in which only laminin was found to undergo partial cleavage rather than wholesale degradation.The results suggest that damage to macromolecular components in the sub-epidermal basement membrane in skin which mediate dermo-epidermal separation processes may be a common feature in the mechanism of action of vesicating agents such as Lewisite and sulfur mustard. It is of interest that the damage to laminin in this study appeared to be more severe than that previously found for sulphur mustard. This suggests that skin can suffer substantial damage yet, in the case of Lewisite exposure, recover relatively quickly. However, Lewisite is not an alkylating agent. Sulfur mustard, in contrast, generates characteristically slow healing lesions, most probably because of its ability to alkylate cell types that normally would be involved in skin regenerative processes., Many of the effects of lewisite are thought to be due to binding to dihydrolipoic acid, a component of the pyruvate dehydrogenase complex. This prevents formation of acetyl coenzyme A from pyruvate. | |
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Impurities |
... when obtained from the factory, contains the cis- and trans-isomers, together with bis-(2-chlorovinyl) chloroarsine, tris-(2-chlorovinyl) arsine and arsenic trichloride... . | |
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Color/Form |
Colorless liquid when pure; impurities lead to colors ranging from violet to brown., Freshly distilled lewisite is colorless but becomes darker with time, becoming violet-black or green., Purified lewisite is a colorless oily liquid; synthesized lewisite is an amber-to-dark brown liquid. | |
CAS No. |
541-25-3, 50361-05-2 | |
Record name | LEWISITE | |
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Record name | Arsonous dichloride, [(1E)-2-chloroethenyl]- | |
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Record name | Lewisite | |
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Record name | Dichloro(2-chlorovinyl)arsine, (E)- | |
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Record name | Lewisite 1, including mixtures with Lewisite 2 (CAS No. 40334-69-8) and Lewisite 3 (CAS No. 40334-70-1) | |
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Record name | Arsonous dichloride, As-(2-chloroethenyl)- | |
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Record name | LEWISITE 1, (E)- | |
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Melting Point |
32 °F (EPA, 1998), 0.1 °C | |
Record name | LEWISITE | |
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